molecular formula C18H26N2O3 B250409 N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Katalognummer: B250409
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: BSXIEICXSPXZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-CU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THF-CU is a potent inhibitor of the copper-dependent enzyme lysyl oxidase (LOX), which plays a crucial role in the formation and maintenance of the extracellular matrix (ECM).

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. LOX has been shown to be upregulated in many types of cancer, and inhibition of LOX activity has been shown to have anti-tumor effects. This compound has been shown to inhibit the activity of LOX in vitro and in vivo, making it a potential candidate for the development of anti-cancer therapies.
In addition to its potential anti-cancer effects, this compound has also been shown to have anti-fibrotic effects. Fibrosis is a pathological process that involves the excessive accumulation of ECM proteins, leading to tissue scarring and dysfunction. LOX is known to play a key role in the development of fibrosis, and inhibition of LOX activity has been shown to attenuate fibrosis in various organs. This compound has been shown to inhibit LOX activity and attenuate fibrosis in animal models of liver and lung fibrosis.

Wirkmechanismus

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is a potent inhibitor of LOX, which is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin fibers in the ECM. LOX-mediated cross-linking is important for the structural integrity of tissues, but excessive LOX activity can lead to tissue stiffness and dysfunction. This compound binds to the copper ion in the active site of LOX, preventing the enzyme from catalyzing the cross-linking reaction.
Biochemical and Physiological Effects:
In addition to its effects on LOX activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of liver and lung fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea for lab experiments is its specificity for LOX inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of LOX in various biological processes. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its stability and solubility properties are not well characterized. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Zukünftige Richtungen

There are many potential future directions for research on N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of research is the development of more potent and selective LOX inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other copper-dependent enzymes and the copper homeostasis system. Additionally, the in vivo pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to determine its potential as a therapeutic agent for cancer and fibrosis.

Synthesemethoden

The synthesis of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction of cyclohexylisocyanate with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a copper catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed using NMR and mass spectrometry.

Eigenschaften

Molekularformel

C18H26N2O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

1-cyclohexyl-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H26N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H2,19,20,21)

InChI-Schlüssel

BSXIEICXSPXZQL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Kanonische SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.